2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-morphilino-substituted pyrimidine derivatives, have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds selectively and potently inhibit p97 atpase and GATA modulator , which are critical for various cellular processes.
Biochemical Pathways
Similar compounds have shown potent hypoglycemic activity , suggesting that they may affect glucose metabolism pathways.
Pharmacokinetics
The compound has been synthesized and characterized using various spectral techniques , which could provide insights into its potential bioavailability.
Result of Action
Similar compounds have shown to exhibit promising biological activity , suggesting that they may have significant effects at the molecular and cellular level.
Biological Activity
The compound 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS No. 2097927-41-6) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N5O with a molecular weight of 379.5 g/mol. The structure comprises a hexahydrocinnolin moiety linked to a tetrahydroquinazoline-piperidine unit.
Property | Value |
---|---|
Molecular Formula | C22H29N5O |
Molecular Weight | 379.5 g/mol |
CAS Number | 2097927-41-6 |
Cytotoxicity
Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A2780 ovarian cancer cells and other tested lines. Specific experiments indicated that the compound's stereochemistry plays a crucial role in its cytotoxic efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Disruption : Studies indicate that treatment with this compound leads to alterations in cell cycle phases, particularly increasing the G0/G1 phase and decreasing S and G2/M phases. This suggests an interference with cell proliferation processes .
- Mitochondrial Membrane Potential : The compound induces mitochondrial membrane depolarization, which is associated with increased reactive oxygen species (ROS) production. This oxidative stress can lead to apoptosis in cancer cells .
- Proteasome Inhibition : Similar compounds have been studied for their ability to inhibit proteasome activity, which is critical for protein homeostasis in cells. This inhibition can trigger apoptotic pathways in cancer cells .
Study 1: Cytotoxic Effects on A2780 Cells
In a controlled study assessing the effects of the compound on A2780 ovarian cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : An IC50 value of approximately 10 µM was observed. Flow cytometry analysis revealed significant changes in cell cycle distribution and increased apoptosis markers in treated cells.
Study 2: Mechanistic Insights
A follow-up study investigated the mechanistic pathways involved:
- Methodology : Mitochondrial membrane potential was assessed using JC-1 staining.
- Results : A marked decrease in fluorescence indicated mitochondrial depolarization at concentrations correlating with cytotoxic effects.
Properties
IUPAC Name |
2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-21-13-17-5-1-3-7-19(17)25-27(21)14-16-9-11-26(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h13,15-16H,1-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKOJBYDMSKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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